molecular formula C10H10N4OS B2620436 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 879444-24-3

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B2620436
M. Wt: 234.28
InChI Key: NGUISZDWIXTUEX-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

The title compound was prepared in accordance with the general method described in Example 1(b) using N-(pyridin-3-ylmethyl)thiourea (Beaudegnies, R., Wendeborm, S., Heterocycles, 2003, 11, 2417-2424) (1.19 g, 7.12 mmol) and ethyl cyanoacetate (0.97 g, 8.54 mmol), giving the title compound (1.38 g, 83%) as a solid.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9]([NH2:11])=[S:10])[CH:2]=1.[C:12]([CH2:14][C:15](OCC)=[O:16])#[N:13]>>[NH2:13][C:12]1[N:8]([CH2:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[C:9](=[S:10])[NH:11][C:15](=[O:16])[CH:14]=1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
N1=CC(=CC=C1)CNC(=S)N
Step Two
Name
Quantity
0.97 g
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in accordance with the general method

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(N1CC=1C=NC=CC1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.